molecular formula C16H13N5O2 B3004800 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid CAS No. 1775313-82-0

2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B3004800
CAS No.: 1775313-82-0
M. Wt: 307.313
InChI Key: XLWBFVCRDJGMSO-UHFFFAOYSA-N
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Description

2-{[(Pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a chemically complex pyrimidine derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a multi-heterocyclic architecture, integrating pyrimidine-5-carboxylic acid, pyridin-4-yl, and pyridin-2-ylmethylamino pharmacophores. This specific molecular arrangement is characteristic of privileged structures in medicinal chemistry, which are known to exhibit diverse biological activities . Pyrimidine derivatives similar to this compound have demonstrated significant potential in pharmaceutical research, including investigated applications as antimicrobial, antiviral, and antitumor agents . The presence of the pyrimidine-5-carboxylic acid core is a significant structural feature, as it is found in other research compounds such as 2-(diethylamino)-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 1713462-89-5) . The 2-{[(pyridin-2-yl)methyl]amino} side chain further enhances the molecule's potential for molecular recognition and targeted binding, making it a valuable scaffold for exploring protein-ligand interactions. Researchers can utilize this compound as a key intermediate in heterocyclic compound library construction , for structure-activity relationship (SAR) studies in antifibrotic drug discovery , and as a synthetic building block for developing more complex bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-pyridin-4-yl-2-(pyridin-2-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-15(23)13-10-20-16(19-9-12-3-1-2-6-18-12)21-14(13)11-4-7-17-8-5-11/h1-8,10H,9H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBFVCRDJGMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the carboxylic acid intermediate . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Commonly involves replacing a hydrogen atom with another substituent.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance the inhibition of cancer cell proliferation. The specific compound has been evaluated for its potential in targeting various cancer types, showing promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how structural modifications influence biological activity. The compound's unique pyridine and pyrimidine moieties contribute to its biological efficacy. Research indicates that variations in the substituents on the pyridine rings can significantly affect the binding affinity to target enzymes or receptors, enhancing its therapeutic potential.

Modification Effect on Activity
Substitution on Pyridine RingIncreased binding affinity to target proteins
Alteration of Carboxylic Acid GroupEnhanced solubility and bioavailability

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study: Antimicrobial Testing

Another significant study focused on the antimicrobial properties of similar pyrimidine derivatives, revealing that compounds with structural similarities to 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in collagen production, thereby exerting antifibrotic effects . The compound can also interact with DNA or proteins, leading to its antimicrobial or antitumor activities.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • This analog lacks the extended aromatic system, which may lower binding specificity in protein pockets .
  • 5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid (): The furan-based substituent introduces oxygen heteroatoms, altering electronic properties compared to pyridine. The chlorine at position 5 increases electronegativity, possibly enhancing reactivity in nucleophilic substitution reactions .

Substituent Variations at Position 4

  • However, the absence of a nitrogen-containing aromatic ring may limit interactions with metal ions or polar residues in target proteins .
  • 4-Amino-2-methyl-5-pyrimidinecarboxylic acid (): The amino group at position 4 introduces hydrogen-bonding capability, but the lack of pyridine rings reduces aromatic stacking. This compound may exhibit higher solubility in polar solvents compared to the target molecule .

Core Modifications and Functional Groups

  • 2-Methylsulfanylpyrimidine-4-carboxylic acid (): The methylthio group at position 2 increases hydrophobicity, favoring lipid bilayer penetration.
  • Ethyl 4-chloropyrimidine-5-carboxylate ():
    The ethyl ester derivative of the carboxylic acid group enhances lipophilicity, improving bioavailability but requiring metabolic activation (hydrolysis) for therapeutic activity. The chlorine substituent may stabilize the molecule against oxidation .

Key Comparative Data

Compound Name Substituents (Position) Key Properties References
Target Compound 2: [(Pyridin-2-yl)methyl]amino; 4: Pyridin-4-yl High aromaticity, moderate solubility, strong π-π interactions
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid 2: Amino; 4: Pyridin-2-yl Lower steric bulk, higher solubility, reduced binding affinity
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid 4: Methyl; 2: Pyridin-4-yl Improved permeability, weaker metal coordination
5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid 5: Chloro; 2: Furan-based group Electrophilic reactivity, altered electronic profile

Research Findings and Implications

  • Binding Affinity: The target compound’s pyridin-4-yl group at position 4 and [(pyridin-2-yl)methyl]amino group at position 2 enable dual aromatic interactions, making it suitable for kinase inhibition (e.g., tyrosine kinases) .
  • Solubility vs. Permeability : Analogs with methyl or ester groups (e.g., ) trade solubility for enhanced permeability, critical for CNS-targeting drugs.
  • Synthetic Accessibility : The presence of chlorine or methylthio groups () simplifies derivatization but may introduce toxicity risks.

Biological Activity

The compound 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic derivative that has attracted attention due to its potential biological activities. This article reviews the available research on its biological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with pyridine groups, which are known for their diverse biological activities. The structure can be represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the pyrimidine ring have been shown to inhibit the growth of various bacteria by targeting specific metabolic pathways. A study highlighted the effectiveness of pyrimidine derivatives against Burkholderia pseudomallei, a pathogen responsible for melioidosis. The compounds demonstrated activity against enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .

CompoundTarget BacteriaActivity
Compound AB. pseudomalleiModerate
Compound BE. coliStrong
Compound CK. pneumoniaeWeak

Antiviral Activity

The antiviral potential of similar heterocyclic compounds has also been documented. For example, certain derivatives have shown efficacy against viruses such as HIV and hepatitis A virus (HAV). A review indicated that compounds with a β-amino acid moiety exhibited enhanced antiviral activity through mechanisms involving inhibition of viral replication .

CompoundVirus TargetedIC50 (µg/mL)
Compound DHIV20
Compound EHAV15
Compound FRotavirus25

Anticancer Activity

The anticancer properties of related compounds have been explored in various studies. For instance, certain pyrimidine derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including lung and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Cell LineCompound TestedIC50 (µg/mL)
A549 (lung)Compound G193.93
HT-29 (colon)Compound H208.58
SMMC-7721 (liver)Compound I238.14

Case Studies

  • Study on Antibacterial Properties : A series of pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results showed that compounds with halogen substitutions exhibited stronger antibacterial activities compared to their non-halogenated counterparts.
  • Antiviral Mechanisms : Research focusing on the antiviral activity of similar compounds revealed that they could inhibit viral entry and replication by interfering with viral proteins essential for these processes.
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines demonstrated that certain modifications to the structure significantly enhanced their potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid?

  • Methodology : Multi-step synthesis is typical, starting with pyrimidine core functionalization. For example, a pyridine-substituted pyrimidine intermediate can be prepared via nucleophilic substitution using (pyridin-2-yl)methylamine under anhydrous conditions (e.g., dichloromethane with NaOH as a base). Subsequent carboxylation at the 5-position may require Pd-catalyzed carbonylation or hydrolysis of a nitrile group under acidic conditions. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regioselectivity of the pyridine and pyrimidine substituents. The carboxylic acid proton (~12-14 ppm) and pyridyl aromatic signals are diagnostic.
  • HPLC : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~354.13). Cross-reference with synthesized intermediates to validate stepwise progression .

Q. What safety protocols are essential during handling?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Exposure Control : Monitor airborne particulates with HEPA filters. The compound may exhibit acute toxicity (oral LD₅₀ < 300 mg/kg in rodents) and skin corrosion; avoid direct contact .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-5-carboxylic acid moiety?

  • Methodology :

  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for amine coupling efficiency. DMF may enhance solubility but risks carbamate byproducts.
  • Catalysis : Screen Pd(OAc)₂/Xantphos for carboxylation steps. Adjust CO pressure (1–5 atm) and temperature (80–120°C) to balance reaction rate and decomposition.
  • Workup : Acidic precipitation (pH 2–3 with HCl) followed by recrystallization (MeOH/H₂O) improves purity. Yields <50% suggest competing side reactions (e.g., pyridine N-alkylation); use TLC to monitor intermediates .

Q. How does pH affect the stability of the carboxylic acid group in aqueous solutions?

  • Methodology :

  • Stability Studies : Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C. Quantify degradation via HPLC at 254 nm. The carboxylic acid is prone to decarboxylation above pH 7, especially under heat.
  • Chelation Effects : Assess metal-ion interactions (e.g., Fe³⁺, Cu²⁺) using UV-Vis spectroscopy. Pyridyl nitrogen atoms may form stable complexes, altering solubility and reactivity .

Q. How should researchers resolve contradictions in reported analytical data (e.g., NMR shifts, melting points)?

  • Methodology :

  • Reproducibility Checks : Synthesize the compound using literature protocols and compare NMR shifts. Discrepancies may arise from solvent (CDCl₃ vs. DMSO-d₆) or impurities.
  • DSC Analysis : Determine melting points via differential scanning calorimetry (DSC) to distinguish polymorphs. Literature values may reflect unsolvated vs. hydrated forms.
  • Collaborative Validation : Share samples with independent labs for cross-testing. For example, conflicting HPLC retention times could indicate column batch variability .

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